molecular formula C22H20ClN3O6S B12473940 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide

Cat. No.: B12473940
M. Wt: 489.9 g/mol
InChI Key: YUFWDFAPRTYZGK-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide is a complex organic compound that features a combination of benzyl, sulfonyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Benzyl Group: This can be achieved through the reaction of benzyl chloride with an appropriate nucleophile.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

    Attachment of the Nitrophenyl Group: This step may involve nitration reactions, where a nitro group is introduced to a phenyl ring using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-aminophenyl)glycinamide: Similar structure but with an amino group instead of a nitro group.

    N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-nitrophenyl)glycinamide: Similar structure but with the nitro group in a different position.

Uniqueness

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O6S

Molecular Weight

489.9 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C22H20ClN3O6S/c1-32-20-11-10-17(23)12-21(20)33(30,31)25(14-16-6-3-2-4-7-16)15-22(27)24-18-8-5-9-19(13-18)26(28)29/h2-13H,14-15H2,1H3,(H,24,27)

InChI Key

YUFWDFAPRTYZGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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